molecular formula C7H14ClNO3S B13495684 Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride

Cat. No.: B13495684
M. Wt: 227.71 g/mol
InChI Key: FRPWNDNUHBHZSX-UHFFFAOYSA-N
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Description

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is a chemical compound with the molecular formula C7H14ClNO3S. It is known for its unique structure, which includes a tetrahydrofuran ring, an ethyl group, and a sulfamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride typically involves the reaction of tetrahydrofuran with ethyl chloroformate and sulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as crystallization or extraction .

Chemical Reactions Analysis

Types of Reactions

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfamoyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is unique due to the presence of both the tetrahydrofuran ring and the sulfamoyl chloride group. This combination imparts distinct chemical reactivity and makes it a valuable reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

N-ethyl-N-(oxolan-2-ylmethyl)sulfamoyl chloride

InChI

InChI=1S/C7H14ClNO3S/c1-2-9(13(8,10)11)6-7-4-3-5-12-7/h7H,2-6H2,1H3

InChI Key

FRPWNDNUHBHZSX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCO1)S(=O)(=O)Cl

Origin of Product

United States

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